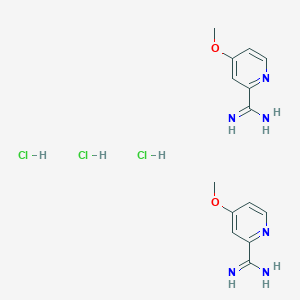
4-Methoxypicolinimidamide sesquihydrochloride
Übersicht
Beschreibung
4-Methoxypicolinimidamide sesquihydrochloride is a chemical compound with the molecular formula C14H21Cl3N6O2 and a molecular weight of 411.71 g/mol . It is a pyridyl carboxamidine ligand known for its role in nickel-catalyzed cross-coupling reactions . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation of 4-Methoxypicolinimidamide sesquihydrochloride involves synthetic routes that typically include the reaction of 4-methoxypyridine with suitable amidine precursors under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like nickel chloride . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-Methoxypicolinimidamide sesquihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It participates in substitution reactions, particularly in nickel-catalyzed cross-coupling reactions with alkyl halides.
Common reagents and conditions used in these reactions include nickel catalysts, solvents like ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyridyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxypicolinimidamide sesquihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methoxypicolinimidamide sesquihydrochloride involves its role as a ligand in nickel-catalyzed reactions. It coordinates with nickel ions to form stable complexes that facilitate the activation of alkyl halides and other electrophiles . This coordination enhances the reactivity of the nickel catalyst, enabling efficient cross-coupling reactions . The molecular targets and pathways involved include the formation of nickel-ligand complexes and subsequent catalytic cycles that lead to the desired products .
Vergleich Mit ähnlichen Verbindungen
4-Methoxypicolinimidamide sesquihydrochloride can be compared with other similar compounds such as:
Pyridine-2,6-bis(carboximidamide) dihydrochloride: Another pyridyl carboxamidine ligand used in nickel catalysis.
N-Cyano-4-methoxy-picolinimidamide: A related compound with similar chemical properties and applications.
tBubpyCAMCN: A bipyridine carboxamidine ligand used in cross-coupling reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective in certain nickel-catalyzed reactions .
Eigenschaften
IUPAC Name |
4-methoxypyridine-2-carboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9N3O.3ClH/c2*1-11-5-2-3-10-6(4-5)7(8)9;;;/h2*2-4H,1H3,(H3,8,9);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAGCEXZVYMDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=N)N.COC1=CC(=NC=C1)C(=N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















